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Compound of Interest

4-(2-Methoxyethyl)piperidine
Compound Name:
hydrochloride

Cat. No. 81290725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Methoxyethyl)piperidine hydrochloride (CAS No: 868849-54-1). Due to the limited
availability of direct experimental spectra in public databases, this document presents a
detailed predictive analysis based on the compound's structure and data from analogous
compounds. It also includes standardized experimental protocols for acquiring such data.

Compound Structure and Predicted Spectroscopic
Data

4-(2-Methoxyethyl)piperidine hydrochloride is a piperidine derivative with a methoxyethyl
substituent at the 4-position. The hydrochloride salt form enhances its solubility in aqueous
media.

Molecular Formula: CsH1sCINO Molecular Weight: 179.69 g/mol

The following tables summarize the predicted spectroscopic data for 4-(2-
Methoxyethyl)piperidine hydrochloride. These predictions are based on established
principles of spectroscopy and data from structurally similar piperidine derivatives.
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Predicted *H NMR Data

The proton NMR spectrum is predicted to show characteristic signals for the piperidine ring
protons, the ethyl chain, and the methoxy group. The protonation of the piperidine nitrogen by
HCl is expected to cause a downfield shift of the adjacent protons (H-2 and H-6).[1][2]

Chemical Shift (d)

Multiplicity Integration Assignment
(ppm)
~3.5-37 m 2H -CH2-O-
Piperidine H-2a, H-6a
~33-35 m 2H _
(axial)
~3.3 s 3H -OCHs
Piperidine H-2e, H-6e
~29-31 m 2H .
(equatorial)
Piperidine H-3a, H-5a
~1.8-2.0 m 2H _
(axial)
~16-1.8 m 2H -CHz2-CH2-O-
Piperidine H-3e, H-5e,
~14-16 m 3H

H-4

Predicted solvent: DMSO-ds. Chemical shifts are referenced to TMS.

Predicted **C NMR Data

The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.
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Chemical Shift (8) (ppm) Assignment
~70-72 -CH2-0O-

~58-60 -OCHs

~ 45 - 47 Piperidine C-2, C-6
~35-37 -CH2-CH2-O-
~33-35 Piperidine C-4
~30-32 Piperidine C-3, C-5

Predicted solvent: DMSO-ds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the
piperidinium ion, C-H bonds, and the C-O ether linkage.

Wavenumber (cm~1) Intensity Assignment

2700 - 3000 Strong, Broad N-H stretch (piperidinium ion)
2850 - 2950 Strong C-H stretch (aliphatic)

1400 - 1500 Medium C-H bend

1080 - 1150 Strong C-O-C stretch (ether)

Predicted Mass Spectrometry (MS) Data

Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion would
correspond to the free base [M+H]*.

m/z Assignment

144.1383 [M+H]* (protonated free base)
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:

» Approximately 4 mg of 4-(2-Methoxyethyl)piperidine hydrochloride is accurately weighed
and placed in a clean, dry NMR tube.

» To the tube, 500 pL of deuterated dimethyl sulfoxide (DMSO-de) is added.[1]

e The tube is capped and shaken vigorously to ensure complete dissolution of the sample.[1]
For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent
like deuterated methanol can be an alternative to neutralize the salt in situ.[3]

Data Acquisition:

e 1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-
noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts
are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):[4][5][6]

e In an agate mortar, 1-2 mg of the solid sample is combined with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr).[5][6] The KBr should be stored in a
desiccator or oven to prevent moisture absorption.[7]
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o The mixture is thoroughly ground with an agate pestle until a fine, homogeneous powder is
obtained.[4][7]

e The powdered mixture is transferred to a pellet die.

e The die is placed in a hydraulic press, and a vacuum is applied to remove trapped air and
moisture.[4]

e Apressure of approximately 10-15 tons is applied for several minutes to form a transparent
or translucent pellet.[6][8]

e The resulting KBr pellet is carefully removed and placed in the spectrometer's sample holder
for analysis.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1. A background
spectrum of a pure KBr pellet is also recorded for subtraction.[5]

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)
source.

Sample Preparation:[9][10]

o A stock solution of the sample is prepared by dissolving it in a suitable volatile organic
solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.

[9]

o Asmall aliquot (e.g., 10 pL) of the stock solution is further diluted with 1 mL of methanol,
acetonitrile, water, or a combination thereof, to a final concentration in the range of 1-10
pug/mL.[9]

« If any precipitate forms, the solution must be filtered or centrifuged before introduction into
the mass spectrometer to prevent blockages.[9]

e The final solution is placed in a standard 2 mL mass spectrometry vial.[9]

Data Acquisition:
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e The sample is introduced into the ESI source via direct infusion or liquid chromatography
(LC).

e The mass spectrum is acquired in positive ion mode to observe the protonated molecule
[M+H]*.

e The mass analyzer is operated in high-resolution mode to determine the accurate mass and
confirm the elemental composition.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical entity like 4-(2-Methoxyethyl)piperidine hydrochloride.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Hydrochloride Salt of the GABAkine KRM-11-81 - PMC [pmc.ncbi.nlm.nih.gov]
e 2. reddit.com [reddit.com]
o 3. researchgate.net [researchgate.net]

e 4. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek
Solution [kindle-tech.com]

e 5. shimadzu.com [shimadzu.com]

» 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman
Discussion Group [irdg.org]

e 7. m.youtube.com [m.youtube.com]

o 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB
[antslab.in]

e 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

e 10. Atutorial in small molecule identification via electrospray ionization-mass spectrometry:
The practical art of structural elucidation - PMC [pmc.ncbi.nim.nih.gov]

e 11. pubs.acs.org [pubs.acs.org]

« To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethyl)piperidine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-
methoxyethyl-piperidine-hydrochloride]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1290725?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290725?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9366947/
https://www.reddit.com/r/chemistry/comments/147kcuz/how_to_detect_a_hcl_salt_in_organic_compunds/
https://www.researchgate.net/publication/341087860_Quantitative_1H_NMR_Analysis_of_a_Difficult_Drug_Substance_and_its_Exo-Isomer_as_Hydrochloride_Salts_Using_Alkaline_Deuterated_Methanol
https://kindle-tech.com/faqs/what-is-the-kbr-method-in-ir-spectroscopy
https://kindle-tech.com/faqs/what-is-the-kbr-method-in-ir-spectroscopy
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.irdg.org/ijvs/ijvs-volume-1-edition-1/dent
https://www.irdg.org/ijvs/ijvs-volume-1-edition-1/dent
https://m.youtube.com/watch?v=yux3MQ2FZVQ
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099382/
https://pubs.acs.org/doi/10.1021/acs.analchem.4c01028
https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-methoxyethyl-piperidine-hydrochloride
https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-methoxyethyl-piperidine-hydrochloride
https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-methoxyethyl-piperidine-hydrochloride
https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-methoxyethyl-piperidine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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